5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups including an amino group, a bromophenyl group, a cyclohexyl group, and a triazole carboxamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, it might be synthesized through a series of reactions involving the corresponding bromophenyl compound, an amino group, a cyclohexyl group, and a triazole carboxamide group . The synthesis would likely require careful control of reaction conditions to ensure the correct regioselectivity and to prevent side reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the bromophenyl group could potentially result in interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in nucleophilic substitution reactions, while the bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. Research has shown that this compound exhibits potent antileishmanial activity against Leishmania aethiopica clinical isolates. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. The synthesized compound 13 also displayed promising antimalarial effects against Plasmodium berghei-infected mice. Compounds 14 and 15 also showed inhibition effects against Plasmodium berghei, making them potential candidates for antimalarial drug development .
- Molecular docking studies on Lm-PTR1 (complexed with Trimethoprim) supported the better antileishmanial activity of compound 13. Understanding the binding interactions at the molecular level can guide drug design .
- The compound’s structure includes a hydrazine-coupled pyrazole moiety. Such pyrazole-bearing compounds have diverse pharmacological effects, making them interesting for drug development .
- Researchers have synthesized novel compounds from abundant and naturally renewable longifolene. These compounds, including our target compound, were confirmed using FT-IR, NMR, and ESI-MS techniques .
- The cyano group in the structure contributes to its pharmacological properties. Understanding the role of functional groups aids in rational drug design .
Antileishmanial Activity
Antimalarial Potential
Molecular Docking Insights
Hydrazine-Coupled Pyrazoles
Synthesis from Longifolene
Cyano Group and Pharmacophore Design
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, such as Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets in a way that leads to their antileishmanial and antimalarial activities . The interaction of these compounds with their targets results in changes that inhibit the growth and proliferation of the pathogens .
Biochemical Pathways
It is known that pyrazole-bearing compounds affect various biochemical pathways that are crucial for the survival and proliferation of the pathogens they target .
Result of Action
It is known that the action of pyrazole-bearing compounds results in the inhibition of the growth and proliferation of the pathogens they target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-cyclohexyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHMGHUVZZPXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide |
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